
N2-(4-(dimethylamino)phenyl)pyridine-2,3-diamine dihydrochloride
Overview
Description
N2-(4-(dimethylamino)phenyl)pyridine-2,3-diamine dihydrochloride is a useful research compound. Its molecular formula is C13H18Cl2N4 and its molecular weight is 301.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Catalytic Applications
N2-(4-(dimethylamino)phenyl)pyridine-2,3-diamine dihydrochloride has been explored for its catalytic capabilities, particularly in the acylation of inert alcohols and phenols under base-free conditions. Research by Liu et al. (2014) demonstrated that the simplest DMAP salt structure, 4-(N,N-Dimethylamino)pyridine hydrochloride (DMAP·HCl), acts as a recyclable catalyst. The mechanism involves the formation of N-acyl-4-(N',N'-dimethylamino)pyridine chloride, which then interacts with a nucleophilic substrate to produce the acylation product while regenerating the DMAP·HCl catalyst Liu, Ma, Liu, & Wang, 2014.
Polymeric Materials
The compound has also found applications in the development of polymeric materials. For instance, Yan et al. (2011) synthesized a novel pyridine-containing aromatic diamine monomer for the creation of polyimides with remarkable thermal stability and mechanical properties. These polyimides exhibited low water uptake and were easily soluble in common organic solvents, making them suitable for various industrial applications Yan, Chen, Yang, Chen, Huang, Xu, Yeung, & Yi, 2011.
Fluorescent Materials
In another study, Huang et al. (2012) developed novel fluorescent polyimides containing pyridine moieties with excellent solubility in organic solvents and high thermal stability. These materials showed strong fluorescence intensity and could be potential candidates for optoelectronic devices Huang, Wang, Li, Yan, Yeung, Chu, Xu, & Yi, 2012.
Sensing and Detection
This compound derivatives have been utilized in the development of fluoroionophores for metal ion detection. Hong et al. (2012) created fluoroionophores that could specifically recognize Zn+2 ions in both organic and semi-aqueous solutions, demonstrating the potential for these compounds in environmental monitoring and bioimaging applications Hong, Lin, Hsieh, & Chang, 2012.
Chemical Synthesis
Furthermore, the compound has been involved in the synthesis of novel chemical structures, such as pyridobenzodiazepines, through cyclization reactions. These new compounds, featuring a carbonyl group at the C6-position, offer a novel scaffold for drug discovery and development Shi, Zhu, Wang, & Zhang, 2011.
Mechanism of Action
Target of Action
The primary target of N2-(4-(dimethylamino)phenyl)pyridine-2,3-diamine dihydrochloride is the cyclin-dependent protein kinase 6 (CDK6) . CDK6 is a crucial protein serine/threonine kinase that belongs to the CMGC family . It plays a significant role in regulating cell cycles and transcription .
Mode of Action
The compound interacts with CDK6, inhibiting its activity . This interaction results in the suppression of cell proliferation, particularly in human breast cancer cells and human gastric cancer cells . The most potent compound in this series showed superior antitumor activities compared to the positive control palbociclib and demonstrated good CDK6 inhibitory activity .
Biochemical Pathways
The inhibition of CDK6 affects the cell cycle and transcription pathways . The downstream effects of this inhibition are still under investigation. It is known that the disruption of these pathways can lead to the suppression of tumor growth .
Result of Action
The result of the compound’s action is the inhibition of cell proliferation in certain cancer cells . Specifically, it has shown potent antitumor activities against human breast cancer cells and human gastric cancer cells .
Biochemical Analysis
Biochemical Properties
N2-(4-(dimethylamino)phenyl)pyridine-2,3-diamine dihydrochloride plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with specific enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it may act as an inhibitor or activator of certain enzymes, thereby modulating biochemical pathways . The nature of these interactions can vary, but they often involve binding to active sites or allosteric sites on the target biomolecules.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the expression of specific genes involved in cell growth, differentiation, or apoptosis . Additionally, it can impact metabolic pathways by modulating the activity of key enzymes, leading to changes in metabolite levels and metabolic flux.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It may bind to specific biomolecules, such as enzymes or receptors, altering their conformation and activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction . Furthermore, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it may degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound can result in sustained changes in cellular processes, which may be beneficial or detrimental depending on the context.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as modulating enzyme activity or gene expression without causing significant toxicity . At higher doses, it may induce toxic or adverse effects, including cellular damage or disruption of normal physiological processes. Threshold effects are often observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing harm.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. The compound can affect metabolic flux by modulating the activity of key enzymes, leading to changes in the levels of metabolites . These interactions can have downstream effects on cellular metabolism, influencing energy production, biosynthesis, and other vital functions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its activity. The compound may interact with specific transporters or binding proteins that facilitate its uptake and localization within cells . Once inside the cell, it can accumulate in specific compartments or organelles, where it exerts its effects on cellular processes.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence its interactions with biomolecules and its overall efficacy in modulating cellular processes.
Properties
IUPAC Name |
2-N-[4-(dimethylamino)phenyl]pyridine-2,3-diamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4.2ClH/c1-17(2)11-7-5-10(6-8-11)16-13-12(14)4-3-9-15-13;;/h3-9H,14H2,1-2H3,(H,15,16);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRXYUGHPWGOPOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC2=C(C=CC=N2)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![t-Butyl 3-[4-(ethoxycarbonyl)piperidin-1-yl]pyrrolidine-1-carboxylate](/img/structure/B1408308.png)
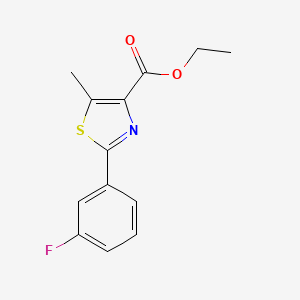

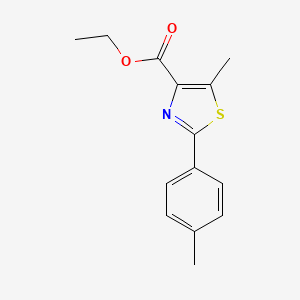

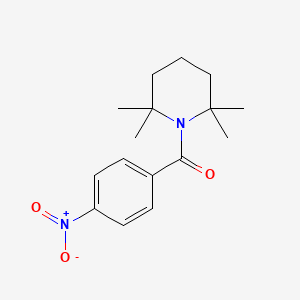
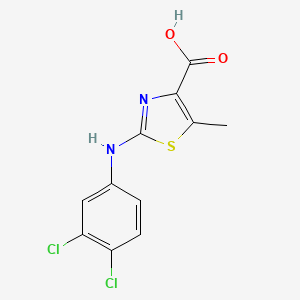
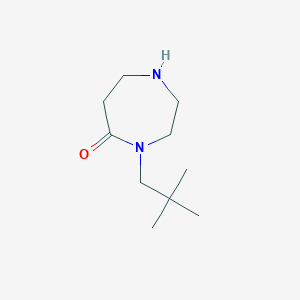
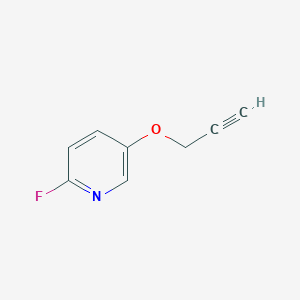
![1-[5-(5-Methylthiophen-2-yl)pyridin-3-yl]methanamine](/img/structure/B1408324.png)

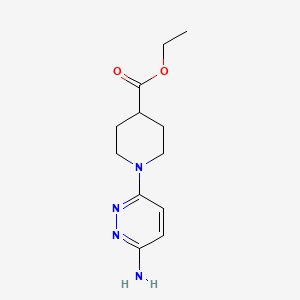

![6-ethyl-7-methyl-5,5-dioxobenzo[c][2,1]benzothiazine-9-carboxylic acid](/img/structure/B1408328.png)
